![molecular formula C17H17NO3 B1582787 Coumarin 334 CAS No. 55804-67-6](/img/structure/B1582787.png)
Coumarin 334
Overview
Description
Coumarin 334 is a fluorescent dye belonging to the coumarin family, known for its unique photophysical properties. Coumarins are a class of organic compounds characterized by a benzene ring fused to an alpha-pyrone ring. This compound is widely used in various scientific fields due to its excellent fluorescence characteristics, making it a valuable tool in fluorescence spectroscopy and imaging.
Mechanism of Action
Target of Action
Coumarin 334, like other coumarin derivatives, is primarily targeted for its potential in treating various ailments, including cancer, metabolic, and degenerative disorders . It is also used as a laser dye due to its unique fluorescence properties .
Mode of Action
For instance, they can react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid . This interaction could potentially lead to various biochemical reactions and changes in the body.
Biochemical Pathways
This compound, as part of the coumarin family, is involved in various biochemical pathways. The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes . This process can lead to the formation of various oxidized metabolites, including epoxides, quinones, and reactive oxygen species .
Pharmacokinetics
It is known that coumarins, in general, can be metabolized in the liver by the cytochrome p450 enzyme system . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus, its bioavailability.
Result of Action
The result of this compound’s action can vary depending on its target and mode of action. For instance, when used as a laser dye, this compound exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of coumarins can be affected by factors such as pH and microenvironment polarity
Biochemical Analysis
Biochemical Properties
Coumarin 334, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are often characterized by the compound’s distinct fluorescence behavior upon excitation with ultraviolet (UV) light .
Cellular Effects
They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its fluorescent properties. It exerts its effects at the molecular level through its interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in ethanol , suggesting it may be stable in certain environments.
Metabolic Pathways
This compound is involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . They interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in ethanol , it may interact with various transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
It is known that coumarins can accumulate within the hepatocyte endoplasmic reticulum , suggesting that this compound may also localize to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin 334 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the condensation of phenolic compounds with beta-ketoesters or aldehydes in the presence of acidic or basic catalysts.
Pechmann Condensation: This method involves the reaction of phenol with beta-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to form coumarin derivatives.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine or pyridine, to form coumarin derivatives.
Perkin Reaction: This method involves the reaction of aromatic aldehydes with acetic anhydride in the presence of sodium acetate to form coumarin derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions for the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Coumarin 334 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to form dihydrocoumarin derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions at the C-3 and C-4 positions with various nucleophiles, such as amines or thiols, to form substituted coumarin derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, acidic or basic conditions.
Major Products:
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin derivatives.
Substitution: Substituted coumarin derivatives.
Scientific Research Applications
Photonics and Optical Applications
Fluorescent Dyes
C334 is widely used as a fluorescent dye due to its strong absorption and emission properties. It has been studied for its energy transfer capabilities, particularly in dye laser systems. Research indicates that C334 can effectively transfer energy to other dyes, such as Rhodamine 590, enhancing the fluorescence intensity of the acceptor dye. The overlap between the absorption spectrum of C334 and the emission spectrum of Rhodamine 590 facilitates this energy transfer process, making it suitable for applications in laser technology and fluorescence microscopy .
Table 1: Fluorescence Characteristics of this compound and Rhodamine 590
Dye | Peak Absorption (nm) | Peak Emission (nm) |
---|---|---|
This compound | 425-463 | 506-515 |
Rhodamine 590 | 523-536 | 559-570 |
Thin Film Applications
C334 has been incorporated into thin films for various optical applications. Studies show that when doped with polymers such as PVA (polyvinyl alcohol) and nanoparticles like Al2O3, the optical properties are significantly enhanced. The addition of these materials leads to increased absorbance and a shift in absorption peaks towards longer wavelengths, indicating potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biomedical Applications
Drug Delivery Systems
The binding behavior of C334 with β-cyclodextrin has been explored for drug delivery applications. The formation of host-guest complexes alters the fluorescence properties of C334, which can be utilized to track drug release in biological systems. This property is essential for developing targeted therapies where monitoring drug release is critical .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of coumarin derivatives, including C334. Research indicates that C334 can inhibit cancer cell migration and proliferation through mechanisms involving the suppression of matrix metalloproteinases (MMPs), which are crucial for tumor invasion . In vitro studies have demonstrated that C334 exhibits cytotoxic effects against various cancer cell lines.
Material Science
Nanocomposites
C334 is being investigated as a component in nanocomposite materials due to its unique optical properties. When combined with nanoparticles, these composites show enhanced nonlinear optical responses, making them suitable for applications in sensors and photonic devices . The incorporation of C334 into polymer matrices has also been shown to improve mechanical properties while maintaining optical clarity.
Case Studies
Case Study 1: Energy Transfer in Dye Lasers
A study conducted on the energy transfer between C334 and Rhodamine 590 demonstrated that varying concentrations of C334 could optimize the fluorescence output in laser applications. The results indicated that at specific concentrations, the efficiency of energy transfer was maximized, showcasing the potential for using C334 in advanced laser technologies .
Case Study 2: Drug Delivery via Cyclodextrin Complexation
Research on the complexation of C334 with β-cyclodextrin revealed significant changes in fluorescence behavior, suggesting its utility in drug delivery systems. This study provided insights into how modifications at the molecular level can enhance drug solubility and bioavailability, crucial aspects for therapeutic efficacy .
Comparison with Similar Compounds
Coumarin 334 is unique among coumarin derivatives due to its specific fluorescence properties, including its excitation and emission wavelengths. Similar compounds include:
Coumarin 1: Known for its use in laser dyes and fluorescence spectroscopy.
Coumarin 6: Used in the development of fluorescent probes and sensors.
Coumarin 7: Employed in the study of enzyme activities and cellular processes.
Each of these compounds has distinct photophysical properties, making them suitable for different applications. This compound stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many fluorescence-based applications.
Biological Activity
Coumarin 334 (C334) is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of C334, including its pharmacological applications, molecular interactions, and potential therapeutic uses.
Chemical Structure and Properties
C334 is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its fluorescence properties make it particularly interesting for biochemical studies. The compound's ability to form host-guest complexes with cyclodextrins has been documented, influencing its solubility and bioavailability in biological systems .
Biological Activities
1. Enzyme Inhibition
C334 has been studied for its inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : C334 has shown promising inhibition of AChE, which is crucial in the treatment of Alzheimer's disease. In a study, coumarin derivatives were synthesized and evaluated, revealing that C334 exhibits competitive inhibition with an IC50 value comparable to standard drugs like donepezil .
- Carbonic Anhydrases : C334 derivatives have been reported to inhibit human carbonic anhydrase I and II, with inhibition constants (K_i) ranging from 483.50 nM to 1,284.36 nM. This suggests potential applications in treating conditions such as glaucoma and epilepsy .
2. Antioxidant Activity
The antioxidant properties of C334 have been explored through various assays, including DPPH scavenging tests. Compounds derived from C334 demonstrated significant antioxidant activity, indicating potential protective effects against oxidative stress-related diseases .
3. Anticancer Potential
C334 and its derivatives have exhibited cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF7), and leukemia (HL-60) cells. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, making it a candidate for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between C334 and its biological targets. For instance:
- AChE Binding : Docking simulations revealed that C334 fits well into the active site of AChE, forming critical interactions that enhance its inhibitory potency .
- Host-Guest Complexes : The interaction of C334 with β-cyclodextrin and other host molecules has been analyzed using spectroscopy techniques. These studies showed that C334's fluorescence is quenched in the presence of β-cyclodextrin but enhanced with other compounds like C-hexylpyrogallolarene .
Case Studies
Case Study 1: Anti-Alzheimer Activity
A recent study evaluated a series of coumarin derivatives, including C334, for their anti-Alzheimer properties. Compound 4c exhibited an IC50 value of 0.802 μM against AChE and demonstrated significant improvements in cognitive function in animal models compared to controls. Histopathological examinations indicated no adverse effects on vital organs, supporting the safety profile of these compounds .
Case Study 2: Anticancer Efficacy
In vitro studies have shown that C334 induces apoptosis in HL-60 leukemia cells through mechanisms involving mitochondrial dysfunction and caspase activation. These findings suggest that C334 could be developed as a therapeutic agent for leukemia treatment .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCDMSEJVCNGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069053 | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
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Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | Coumarin 334 | |
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CAS No. |
55804-67-6 | |
Record name | Coumarin 334 | |
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Record name | Coumarin 334 | |
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Record name | Coumarin 334 | |
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Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
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Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
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Record name | 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
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Record name | COUMARIN 521 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Coumarin 334 exhibits fluorescence quenching when encapsulated within β-cyclodextrin (β-CD) cavities. [] This interaction suggests a change in the microenvironment of the dye molecule, potentially impacting its photophysical properties like fluorescence lifetime and quantum yield. Conversely, this compound shows enhanced fluorescence in the presence of C-hexylpyrogallol[4]arene (C-HPA), indicating strong inclusion complexation and potential applications in sensing. []
A: While specific molecular weight and spectroscopic data aren't explicitly mentioned in the provided abstracts, this compound (also known as C334) is a derivative of coumarin with a molecular formula of C19H17NO2. Its structure can be inferred from its name as a coumarin molecule with substitutions at the 3rd and 7th positions. Researchers frequently study its absorption, transmission, and fluorescence spectra to understand its optical properties. [, , , , , , , , , , , , ]
A: this compound demonstrates compatibility with various materials, including polymers like polyvinyl alcohol (PVA), poly(methyl methacrylate) (PMMA), and cellulose derivatives. [, , , ] These combinations have been explored for applications in thin films, optical detectors, and photonic crystals. [, , ] Its stability in different solvents, particularly ethanol and methanol, enables its use in solution-based studies and applications. [, , ]
ANone: The provided research doesn't focus on the catalytic properties of this compound. Its primary applications revolve around its photophysical properties, specifically fluorescence and energy transfer, rather than its catalytic activity.
A: Yes, ab initio molecular orbital methods were used to characterize Coumarin 343-Li+ ion pairs, providing insights into the interactions and their impact on the molecule's behavior in solution. [] While not directly applied to this compound in these papers, such computational techniques could be employed to further investigate its properties and interactions.
A: While specific SAR studies aren't detailed in the abstracts, research comparing this compound (C334) with Coumarin 343 (C334) highlights the impact of structural modifications on their interactions with solvents and ions. [] The presence of a -COOH group in C343 leads to hydrogen bonding with DMSO and impacts its rotational diffusion compared to C334, which has a -COCH3 group.
ANone: The research mainly focuses on the optical properties and applications of this compound. While its stability in various solvents is apparent, detailed studies on its long-term stability under different conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability aren't elaborated upon.
ANone: While the provided research doesn't delve into the specific historical context and milestones of this compound research, its use as a laser dye suggests its relevance in the development of laser technology and its application in various fields like spectroscopy, microscopy, and material science.
A: Research on this compound spans across various disciplines, including chemistry, physics, material science, and engineering. [, , , , , , , , ] Its unique photophysical properties make it valuable for developing advanced materials, optical sensors, and understanding fundamental molecular interactions. Its use in studying biological systems, particularly in understanding lipid peroxidation and its role in apoptosis, highlights its potential in biomedical research as a tool rather than a therapeutic agent. [, , , ]
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